molecular formula C15H19N5O2S B2889029 3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396876-33-7

3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2889029
CAS No.: 1396876-33-7
M. Wt: 333.41
InChI Key: YZMLIDMDGCIXJY-UHFFFAOYSA-N
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Description

The compound “3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative . It is part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of such compounds involves a series of reactions. For instance, in the synthesis of pyrido[2,3-d]pyrimidines, the process involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, elimination, methylation, and other condensation reactions .

Scientific Research Applications

Photophysical Properties and pH-sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives demonstrate their utility as atypical aggregation-induced emission (AIE) chromophores with solid-state fluorescence emission and positive solvatochromism. These compounds, due to their twisted geometries and electronic effects, have potential applications in developing novel colorimetric pH sensors and logic gates, showcasing their importance in materials science and sensor technology (Han Yan et al., 2017).

Antimicrobial Evaluation

Novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. This research illustrates the compound's potential as a precursor for developing antimicrobial agents, highlighting its role in addressing infectious diseases (R. Faty et al., 2015).

Synthesis of Fused Pyrimidinone Derivatives

Research into the synthesis of various pyrimido[4,5-d]pyrimidine derivatives and their biological activities, including anticancer properties, underscores the compound's significance in medicinal chemistry and drug development. This work involves the creation of Schiff base ligand and its metal complexes, exploring their anticancer and antibacterial potentials (H. M. Aly et al., 2018).

Radical Cyclization for Heterocycle Synthesis

The application of radical cyclization techniques to synthesize pyrimidine-annulated heterocycles showcases innovative approaches in synthetic organic chemistry, providing efficient routes to complex heterocyclic frameworks (K. Majumdar et al., 2003).

Anti-Human Cytomegalovirus Activity

Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity, particularly against human cytomegalovirus (HCMV), indicating the compound's potential in virology and antiviral drug development (GR Revankar et al., 1998).

Mechanism of Action

The compound acts as a CDK2 inhibitor, which makes it an appealing target for cancer treatment that targets tumor cells in a selective manner . It has shown significant inhibitory activity against CDK2/cyclin A2 .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More research is needed to fully understand its properties and potential applications.

Properties

IUPAC Name

6-cyclopentyl-2-thiomorpholin-4-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c21-13-11-9-16-14(19-5-7-23-8-6-19)17-12(11)18-15(22)20(13)10-3-1-2-4-10/h9-10H,1-8H2,(H,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMLIDMDGCIXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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